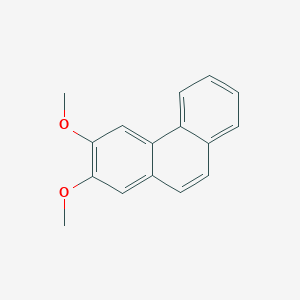
2,3-Dimethoxyphenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethoxyphenanthrene is an organic compound belonging to the phenanthrene family Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings The compound is characterized by the presence of two methoxy groups (-OCH3) attached to the 2nd and 3rd positions of the phenanthrene structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxyphenanthrene typically involves the methoxylation of phenanthrene derivatives. One common method includes the bromination of phenanthrene followed by a CuI-catalyzed methoxylation reaction . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and dichloromethane (CH2Cl2), and reagents such as dimethyl sulfate and sodium hydroxide .
Industrial Production Methods: Safety precautions are crucial due to the toxic nature of some reagents used, such as dimethyl sulfate .
化学反应分析
Types of Reactions: 2,3-Dimethoxyphenanthrene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into dihydro derivatives using sodium in isopentanol.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at specific positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in sulfuric acid or CrO3 in acetic acid.
Reduction: Sodium in isopentanol.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products:
Oxidation: Phenanthraquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro and sulfonic acid derivatives.
科学研究应用
2,3-Dimethoxyphenanthrene has several applications in scientific research:
作用机制
The mechanism of action of 2,3-Dimethoxyphenanthrene involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . In neuroinflammatory studies, similar compounds have been found to suppress pathways like the p38 MAPK/NF-κB pathway, reducing the production of pro-inflammatory mediators .
相似化合物的比较
2,3,7-Trihydroxy-4,8-dimethoxyphenanthrene: Isolated from Pleione maculata, known for its α-glucosidase inhibitory activity.
2,6-Dihydroxy-5,8-dimethoxyphenanthrene: Isolated from Pleione praecox, also exhibits enzyme inhibitory properties.
Uniqueness: 2,3-Dimethoxyphenanthrene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methoxy groups at the 2nd and 3rd positions makes it distinct from other phenanthrene derivatives, affecting its interaction with enzymes and other molecular targets .
属性
分子式 |
C16H14O2 |
|---|---|
分子量 |
238.28 g/mol |
IUPAC 名称 |
2,3-dimethoxyphenanthrene |
InChI |
InChI=1S/C16H14O2/c1-17-15-9-12-8-7-11-5-3-4-6-13(11)14(12)10-16(15)18-2/h3-10H,1-2H3 |
InChI 键 |
UQQNWFXFJQVALY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C=CC3=CC=CC=C32)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















